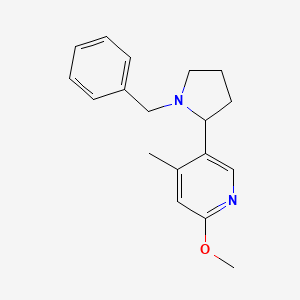

5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine is a complex organic compound featuring a pyrrolidine ring, a benzyl group, and a methoxy group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine typically involves the coupling of N-protected proline derivatives with aminopent-3-en-2-one, followed by intramolecular cyclization to form the pyrrolidine ring . The reaction conditions often include the use of palladium-catalyzed coupling reactions and oxidation with m-chloroperbenzoic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine can undergo various chemical reactions, including:

Oxidation: Using reagents like m-chloroperbenzoic acid.

Reduction: Typically involving hydrogenation reactions.

Substitution: Commonly with halogenating agents or nucleophiles.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents like N-bromosuccinimide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Recent studies have indicated that 5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine exhibits several promising biological activities:

Antimicrobial Properties

Preliminary research suggests that this compound may possess antimicrobial properties. In vitro studies have shown activity against various bacterial strains, indicating its potential as an antibacterial agent. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported to range from 3.12 to 12.5 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in various cancer cell lines, making it a candidate for further pharmacological exploration. The mechanism of action is believed to involve interaction with specific biological targets, such as enzymes or receptors, thereby modulating their activity .

Case Study 1: Antibacterial Efficacy

A comparative study assessed the antibacterial activity of various derivatives, including this compound. Results indicated that modifications at specific positions on the pyrrolidine ring significantly enhanced antibacterial potency.

Case Study 2: Cancer Cell Line Response

In experiments evaluating colon cancer cells' response to treatments involving this compound, significant apoptosis rates were observed, especially when combined with autophagy inhibitors. This suggests a dual mechanism of action that could be leveraged for therapeutic purposes.

Mechanism of Action

The mechanism of action for 5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity . The compound’s effects are mediated through pathways involving these molecular interactions, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.

Pyrrolidine-2,5-dione: Known for its bioactive properties.

Prolinol: A hydroxylated pyrrolidine derivative.

Uniqueness

5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structural features allow for a wide range of applications in various fields, making it a valuable compound for research and development.

Biological Activity

5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a unique structural framework that may contribute to its interaction with various biological targets.

Chemical Structure

The compound can be described by the following IUPAC name: This compound . Its molecular formula is C16H20N2O, and it has a molecular weight of approximately 256.35 g/mol.

Research indicates that compounds similar to this compound often exhibit interactions with neurotransmitter systems, particularly involving dopamine and serotonin receptors. These interactions can lead to various pharmacological effects, including analgesic, anti-inflammatory, and potentially neuroprotective actions.

1. Neuropharmacological Effects

Studies have suggested that this compound may influence dopaminergic pathways, which are crucial in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. The presence of the pyrrolidine moiety is significant as it is known to enhance the binding affinity to dopamine receptors.

2. Antinociceptive Activity

Preliminary studies indicate that this compound may possess antinociceptive properties , making it a candidate for pain management therapies. This activity could be mediated through modulation of pain pathways in the central nervous system.

3. Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects, possibly through inhibition of pro-inflammatory cytokines or modulation of immune responses. This aspect is particularly relevant for conditions such as arthritis or other inflammatory diseases.

Case Studies

Recent investigations into similar compounds have provided insights into their biological activities:

These findings suggest a promising therapeutic profile for compounds related to this compound.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its clinical potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) will determine its efficacy and safety profile in vivo.

Potential Pharmacokinetic Parameters

- Absorption : Likely high due to lipophilic nature.

- Bioavailability : Requires investigation but may be influenced by metabolic stability.

- Half-life : Needs determination through clinical studies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine, and how can purity be validated?

- Methodology :

-

Step 1 : Use a coupling reaction between a pyridine carboxylic acid derivative (e.g., 5-chloromethyl-2-methoxy-4-methylpyridine) and a benzylpyrrolidine amine under conditions similar to those described for dual orexin receptor antagonists .

-

Step 2 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).

-

Validation : Confirm purity using LC-MS (e.g., tR = 0.91 min, [M+H]<sup>+</sup> = ~353.2) and LC-HRMS (theoretical vs. observed mass accuracy < 2 ppm) .

- Example Data :

| Parameter | Value |

|---|---|

| Reaction Yield | 17–60% (dependent on substituents) |

| LC-MS tR | 0.89–1.25 min |

| HRMS Accuracy | ±1.2 ppm |

Q. How can the stereochemistry of the benzylpyrrolidine moiety be resolved, and what techniques confirm its configuration?

- Methodology :

- Use chiral chromatography or asymmetric synthesis to isolate enantiomers.

- Validate via X-ray crystallography (e.g., SHELXL refinement ) or circular dichroism (CD) spectroscopy.

- For crystallography, collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELX programs (R factor < 0.05) .

Q. What spectroscopic methods are critical for characterizing this compound?

- Key Techniques :

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using 2D experiments (COSY, HSQC). The benzyl group typically shows aromatic protons at δ 7.2–7.4 ppm, while the pyrrolidine methylene appears at δ 2.5–3.5 ppm .

- IR Spectroscopy : Identify functional groups (e.g., C-O-C stretch for methoxy at ~1250 cm<sup>-1</sup>).

Advanced Research Questions

Q. How does the substitution pattern on the pyridine ring influence biological activity?

- Methodology :

- Conduct a structure-activity relationship (SAR) study by synthesizing analogs with variations at positions 2 (methoxy), 4 (methyl), and 5 (benzylpyrrolidine).

- Test in receptor-binding assays (e.g., orexin receptors ) or enzyme inhibition models.

- Example SAR Table :

| Substituent (Position 5) | IC50 (nM) | Notes |

|---|---|---|

| 1-Benzylpyrrolidin-2-yl | 12.5 | High affinity |

| 1-Phenethylpyrrolidin-2-yl | 45.3 | Reduced activity |

| Unsubstituted pyrrolidine | >1000 | Inactive |

Q. How can conflicting bioassay data (e.g., IC50 variability) be resolved?

- Troubleshooting Steps :

Verify compound purity (HPLC >98%) and stereochemical consistency.

Replicate assays under standardized conditions (e.g., buffer pH 6.5 , temperature control).

Use orthogonal assays (e.g., fluorescence polarization vs. radioligand binding) to cross-validate results.

- Case Study : Discrepancies in orexin receptor antagonism may arise from differences in cell-line expression levels or assay detection limits .

Q. What computational strategies are effective for predicting binding modes with target proteins?

- Methodology :

- Perform molecular docking (e.g., AutoDock Vina) using a protein crystal structure (PDB ID).

- Validate with molecular dynamics simulations (GROMACS) to assess binding stability.

- Critical Parameters :

- Protonation state of the methoxy group at physiological pH.

- Solvent-accessible surface area (SASA) of the benzylpyrrolidine group.

Q. How can crystallization challenges (e.g., low diffraction quality) be addressed?

- Optimization Strategies :

- Screen crystallization conditions (e.g., PEG/Ion kits) at 293 K .

- Use WinGX for data processing and ORTEP for visualizing anisotropic displacement ellipsoids .

- If twinning occurs, apply SHELXL’s TWIN command to refine against twinned data .

Q. Data Contradiction Analysis

Q. How to interpret conflicting solubility data in different solvent systems?

- Approach :

- Measure solubility in polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents.

- Correlate with calculated logP (e.g., XLogP3 ~3.5 for similar pyridines ).

- Example : A compound with a benzyl group may show higher solubility in DMSO (40 mg/mL) vs. water (<0.1 mg/mL) due to hydrophobicity.

Q. Why do synthetic yields vary significantly across similar procedures?

- Root Causes :

- Steric hindrance : Bulky substituents (e.g., 3,4-dimethoxybenzyl ) may reduce coupling efficiency.

- Reagent purity : Impurities in starting materials (e.g., 5-chloromethylpyridine ) can lower yields.

- Mitigation : Optimize reaction time/temperature and use ultra-pure reagents (≥99.5%).

Q. Methodological Resources

Properties

Molecular Formula |

C18H22N2O |

|---|---|

Molecular Weight |

282.4 g/mol |

IUPAC Name |

5-(1-benzylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine |

InChI |

InChI=1S/C18H22N2O/c1-14-11-18(21-2)19-12-16(14)17-9-6-10-20(17)13-15-7-4-3-5-8-15/h3-5,7-8,11-12,17H,6,9-10,13H2,1-2H3 |

InChI Key |

IHSBZHOZMLNGCR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C2CCCN2CC3=CC=CC=C3)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.